PDE10A Inhibition: Superior Selectivity Profile of 6,7-Dimethoxyisoquinoline Derivative 8c Versus Papaverine
A 6,7-dimethoxyisoquinoline derivative, compound 8c (1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline), was directly compared to papaverine for phosphodiesterase 10A (PDE10A) inhibition and selectivity. While compound 8c demonstrated similar PDE10A potency to papaverine, it exhibited substantially improved selectivity against PDE3A and PDE3B isoforms .
| Evidence Dimension | PDE10A inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | PDE10A IC50 = 28 ± 1.2 nM; PDE3A IC50 = 2200 ± 437 nM; PDE3B IC50 = 2520 ± 210 nM |
| Comparator Or Baseline | Papaverine: PDE10A IC50 ≈ 30 nM (similar potency); lower PDE3A/PDE3B selectivity |
| Quantified Difference | Selectivity ratio (PDE3A/PDE10A): approximately 79-fold for compound 8c; significantly lower for papaverine |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
The improved PDE3A/PDE3B selectivity of 6,7-dimethoxyisoquinoline-based compound 8c over papaverine translates to reduced potential for off-target cardiovascular effects, directly informing the procurement of this scaffold for developing safer PDE10A-targeted therapeutics.
